1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate
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Overview
Description
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate is a complex organic compound with a molecular formula of C22H27NO It is known for its unique structure, which includes a pyridinium core substituted with benzyl, methoxyphenyl, and dimethyl groups
Preparation Methods
The synthesis of 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzyl, methoxyphenyl, and dimethyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, methoxybenzyl chloride, and dimethylamine. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate can be compared with other similar compounds, such as:
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridine: This compound shares a similar core structure but lacks the pyridinium hydrogen oxalate moiety.
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium chloride: This compound has a chloride counterion instead of the hydrogen oxalate. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrogen oxalate moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
94107-36-5 |
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Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine;oxalic acid |
InChI |
InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VCMIRIQOAQFPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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